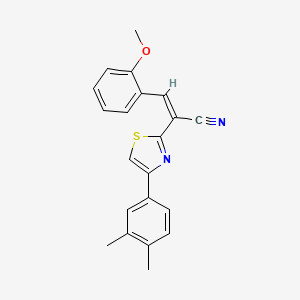

(Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile

Beschreibung

Eigenschaften

IUPAC Name |

(Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2OS/c1-14-8-9-16(10-15(14)2)19-13-25-21(23-19)18(12-22)11-17-6-4-5-7-20(17)24-3/h4-11,13H,1-3H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJIYBWLFDLTHNV-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OC)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OC)/C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile is a thiazole-bearing molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Anticancer Activity

Thiazole derivatives, including the compound , have been studied for their anticancer properties. Research indicates that thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole analogs showed promising antiproliferative activity with notable IC50 values against human cancer cell lines such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) . The presence of electron-withdrawing groups on the thiazole ring was found to enhance activity.

Table 1: Antiproliferative Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT-29 | 10 | |

| Compound B | Jurkat | 5 | |

| (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile | MCF-7 | 8 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. For example, studies have indicated that certain thiazoles can inhibit the growth of Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticonvulsant Activity

Research into the anticonvulsant properties of thiazole derivatives has revealed that some compounds possess significant activity in models of epilepsy. For example, a series of thiazole-integrated compounds were tested in the maximal electroshock seizure (MES) model and showed promising results with median effective doses lower than traditional anticonvulsants like ethosuximide . The structural modifications, particularly those involving methoxy and dimethyl groups, were critical for enhancing efficacy.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings from various studies include:

- Substituent Effects : The introduction of electron-withdrawing groups on the thiazole ring significantly enhances anticancer activity.

- Positioning of Functional Groups : The placement of methoxy groups on the phenyl ring has been shown to improve both solubility and biological activity .

- Hybrid Structures : Compounds combining thiazole with other pharmacophores exhibit synergistic effects, leading to improved potency against specific targets.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups on thiazole | Increased anticancer potency |

| Methoxy substitution on phenyl ring | Improved solubility and bioactivity |

| Hybridization with other scaffolds | Enhanced therapeutic effects |

Case Study 1: Anticancer Efficacy

A notable study investigated the efficacy of (Z)-2-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile against breast cancer cell lines. The compound exhibited an IC50 value of 8 µM against MCF-7 cells, demonstrating its potential as an anticancer agent. Mechanistic studies suggested that the compound induces apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Escherichia coli and Candida albicans. Results indicated a significant reduction in microbial viability at concentrations as low as 20 µg/mL, highlighting its potential for development into a therapeutic agent for infections caused by resistant strains .

Vergleich Mit ähnlichen Verbindungen

Key Structural Variations

Substituent Impact on Activity

- Methoxy vs. Methyl Groups : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the trimethoxyphenyl group in Compound 15 (), which shows superior anticancer potency (average GI₅₀ < 1 μM). Trimethoxy substitution likely improves DNA intercalation or tubulin binding .

- Electron-Withdrawing Groups : Nitro substituents () increase polarity and may alter binding kinetics, whereas methoxy groups (target compound) balance hydrophobicity and hydrogen-bonding capacity .

- Heterocyclic Variations : Benzo[d]thiazole (Compound 15) and indole () cores exhibit distinct π-π stacking capabilities, influencing target selectivity .

Physicochemical Properties

- Molecular Weight : The target compound (361.5 g/mol) falls within the typical range for bioactive small molecules (<500 g/mol), comparable to analogs in and .

- Solubility : Methoxy and methyl groups likely confer moderate solubility in organic solvents, contrasting with nitro-substituted analogs (), which may require polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.